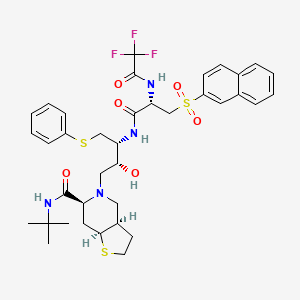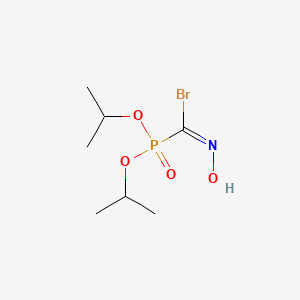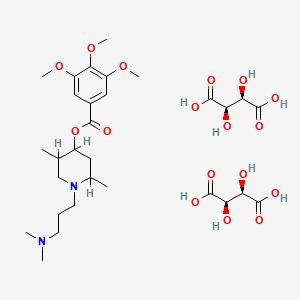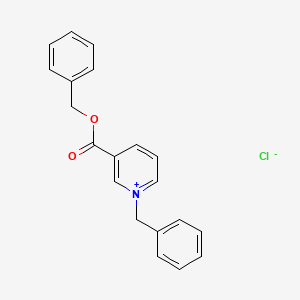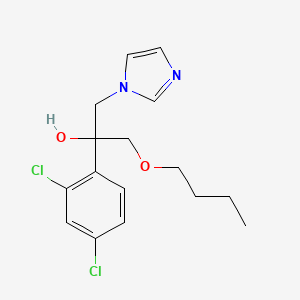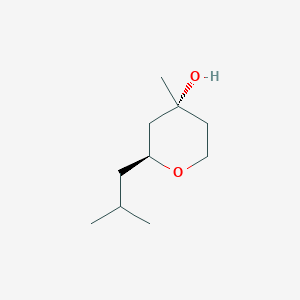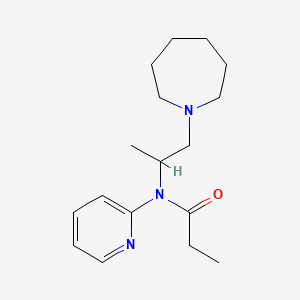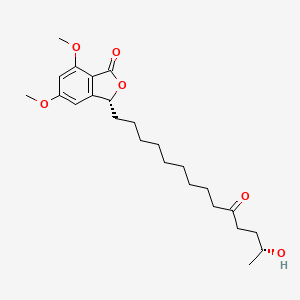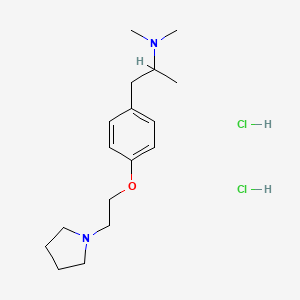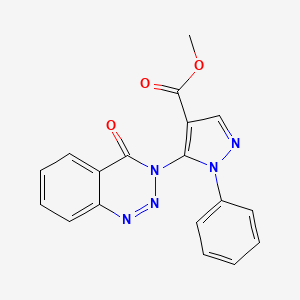
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- is a complex organometallic compound It is known for its unique chemical structure, which includes titanium coordinated with three 12-hydroxy-9-octadecenoate ligands and one 2-propanolate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium isopropoxide with 12-hydroxy-9-octadecenoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or hexane to facilitate the reaction and purification steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of the titanium center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the 12-hydroxy-9-octadecenoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound’s potential biocompatibility makes it a candidate for use in biomedical applications, such as drug delivery systems.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics due to its favorable mechanical properties.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- exerts its effects involves the coordination of the titanium center with the ligands. This coordination allows the compound to participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide: A simpler titanium compound used in similar applications but lacks the specific ligand coordination found in Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)-.
Titanium dioxide: A common titanium compound used in pigments and photocatalysis, but with different chemical properties and applications.
Uniqueness
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in catalysis and materials science, where other titanium compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
68938-91-0 |
|---|---|
Molekularformel |
C57H110O10Ti |
Molekulargewicht |
1003.3 g/mol |
IUPAC-Name |
(E)-12-hydroxyoctadec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H34O3.C3H8O.Ti/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-3(2)4;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-4H,1-2H3;/b3*12-9+;; |
InChI-Schlüssel |
ZRGNVCUQCALTRK-FMHKOXJHSA-N |
Isomerische SMILES |
CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CC(O)C.[Ti] |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.CC(C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



